2-OXO-8-(PROP-2-EN-1-YL)-N-[(PYRIDIN-3-YL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE
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Overview
Description
2-OXO-8-(PROP-2-EN-1-YL)-N-[(PYRIDIN-3-YL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines elements of chromene and pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-8-(PROP-2-EN-1-YL)-N-[(PYRIDIN-3-YL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach is to use a chromene derivative as the core structure, which is then functionalized with a prop-2-en-1-yl group and a pyridin-3-ylmethyl group through a series of reactions including alkylation, acylation, and cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-OXO-8-(PROP-2-EN-1-YL)-N-[(PYRIDIN-3-YL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
2-OXO-8-(PROP-2-EN-1-YL)-N-[(PYRIDIN-3-YL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent, although further research is needed to confirm these effects.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-OXO-8-(PROP-2-EN-1-YL)-N-[(PYRIDIN-3-YL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as its role in inhibiting a particular enzyme or modulating a signaling pathway.
Comparison with Similar Compounds
Similar Compounds
- 2-OXO-8-(PROP-2-EN-1-YL)-N-[(PYRIDIN-2-YL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE
- 2-OXO-8-(PROP-2-EN-1-YL)-N-[(PYRIDIN-4-YL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE
Uniqueness
Compared to similar compounds, 2-OXO-8-(PROP-2-EN-1-YL)-N-[(PYRIDIN-3-YL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE has a unique substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. This uniqueness can make it more suitable for specific applications, such as targeting particular biological pathways or creating materials with distinct properties.
Properties
IUPAC Name |
2-oxo-8-prop-2-enyl-N-(pyridin-3-ylmethyl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-2-5-14-7-3-8-15-10-16(19(23)24-17(14)15)18(22)21-12-13-6-4-9-20-11-13/h2-4,6-11H,1,5,12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVIMWFTLXPACR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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